molecular formula C9H13N5 B1479710 3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2098021-87-3

3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1479710
CAS No.: 2098021-87-3
M. Wt: 191.23 g/mol
InChI Key: JOAPIBDYIAUISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Azidoethyl)-4,5,6,7-tetrahydro-2H-indazole is an organic compound belonging to the class of indazole derivatives. Indazoles are bicyclic heterocycles consisting of a benzene ring fused to a pyrazole ring. The azidoethyl group attached to the indazole core introduces a functional group that can participate in various chemical reactions, making this compound valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multistep organic reactions. One common approach is the reaction of a substituted indazole with a bromoethane derivative, followed by conversion of the bromide group to an azide using sodium azide (NaN3). The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, including the use of scalable reaction conditions and purification techniques, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azidoethyl)-4,5,6,7-tetrahydro-2H-indazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF with potassium carbonate (K2CO3) as a base.

    Cycloaddition: Copper sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate in water or organic solvents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction of the azido group.

Scientific Research Applications

3-(2-Azidoethyl)-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole involves its ability to participate in click chemistry reactions, forming stable triazole linkages. These triazole linkages can interact with various molecular targets, including enzymes and receptors, modulating their activity. The azido group can also be reduced to an amine, which can further interact with biological molecules through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Azidoethyl)-pyrazole: Similar in structure but with a pyrazole ring instead of an indazole ring.

    1-(2-Azidoethyl)-1H-indole: Contains an indole ring instead of an indazole ring.

    1-(2-Azidoethyl)-isatin: Contains an isatin core with an azidoethyl group.

Uniqueness

3-(2-Azidoethyl)-4,5,6,7-tetrahydro-2H-indazole is unique due to its indazole core, which provides distinct electronic and steric properties compared to other azidoethyl-containing compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c10-14-11-6-5-9-7-3-1-2-4-8(7)12-13-9/h1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAPIBDYIAUISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 3
Reactant of Route 3
3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 4
Reactant of Route 4
3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 5
Reactant of Route 5
3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 6
Reactant of Route 6
3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.